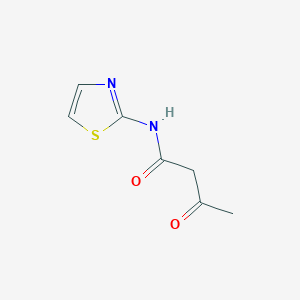

N-2-Thiazolylacetoacetamide

Description

Significance and Research Context of Thiazole-Containing Acetoacetamides

The thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of many pharmaceutical agents. nih.govresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. nih.gov The incorporation of an acetoacetamide (B46550) side chain introduces a β-dicarbonyl functionality, which is a versatile synthon in organic synthesis. This combination in thiazole-containing acetoacetamides has spurred research into their potential as precursors for more complex molecules and as biologically active agents themselves.

The research context for these compounds is broad, with a significant focus on the development of novel therapeutic agents. For instance, derivatives of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide have been synthesized and evaluated for their potential as anticancer agents. These studies often involve modifying the substituents on both the thiazole ring and the acetamide (B32628) moiety to explore structure-activity relationships. The general consensus in the field is that the 1,3-thiazole scaffold is a promising lead structure for the development of new cytotoxic agents.

Table 1: Key Research Areas for Thiazole-Containing Acetoacetamides

| Research Area | Focus | Key Findings |

| Anticancer Drug Discovery | Synthesis and evaluation of novel derivatives for cytotoxic activity against various cancer cell lines. | Certain derivatives show potent activity, inducing apoptosis and other cell death mechanisms. |

| Antimicrobial Agents | Development of new compounds to combat drug-resistant bacteria and fungi. | The thiazole core is a known pharmacophore in antimicrobial drugs. |

| Coordination Chemistry | Use as ligands for the formation of metal complexes with potential catalytic or material applications. | The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atoms of the acetoacetamide group, can act as coordination sites. |

| Organic Synthesis | Utilization as versatile building blocks for the synthesis of more complex heterocyclic systems. | The reactive methylene (B1212753) group of the acetoacetamide moiety is a key site for further chemical modifications. |

Historical Perspectives and Evolution of Research on N-2-Thiazolylacetoacetamide

The synthesis of thiazole derivatives has a long history, with the Hantzsch thiazole synthesis being a classical method. However, specific research focusing on this compound is more recent. A notable publication in 2008 detailed the synthesis of the closely related N-(Thiazol-2-yl)acetamide. nih.gov This compound was synthesized by the reaction of acetyl chloride with 2-aminothiazole (B372263) in dry acetone. nih.gov The resulting product was characterized by single-crystal X-ray analysis, providing valuable structural information. nih.gov

The evolution of research in this area has been driven by the broader interest in the pharmacological potential of thiazole derivatives. nih.gov Early studies tended to focus on the fundamental synthesis and characterization of these compounds. Over time, the research has shifted towards exploring their applications, particularly in medicinal chemistry. This has led to the synthesis of a vast number of derivatives with diverse substituents, each designed to probe specific biological targets.

Overview of Academic Research Trajectories for this compound

Current academic research on this compound and its derivatives is largely concentrated in the field of medicinal chemistry. Researchers are actively exploring the synthesis of new analogues and evaluating their biological activities. A significant trajectory is the development of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties to create compounds with enhanced or novel therapeutic properties.

One major research thrust is in the area of anticancer drug development. Studies have shown that certain N-thiazolylacetamide derivatives can exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is often investigated, with studies looking into the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Another area of active investigation is the development of new antimicrobial agents. The thiazole ring is present in several clinically used antibiotics, and researchers are hopeful that new derivatives of this compound could provide a solution to the growing problem of antibiotic resistance.

Table 2: Recent Research Findings on N-Thiazolylacetamide Derivatives

| Year | Research Focus | Key Findings |

| 2024 | Synthesis and Cytotoxicity Evaluation | N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives showed potent cytotoxic activity against HeLa, A549, and U87 cancer cell lines. |

| 2016 | Synthesis and Biological Activities | A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and showed moderate to good antioxidant, haemolytic, antibacterial, and urease inhibition activities. nih.gov |

| 2008 | Synthesis and Crystal Structure | The synthesis and crystal structure of N-(Thiazol-2-yl)acetamide were reported, providing a foundational understanding of its molecular geometry. nih.gov |

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-5(10)4-6(11)9-7-8-2-3-12-7/h2-3H,4H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMDVLIESVGDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220771 | |

| Record name | Acetoacetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-87-3 | |

| Record name | 3-Oxo-N-2-thiazolylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Thiazolylacetoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoacetamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Thiazolyl)acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXO-N-2-THIAZOLYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV8AZ0M3ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for N 2 Thiazolylacetoacetamide

Conventional Synthetic Routes to N-2-Thiazolylacetoacetamide

Conventional methods for synthesizing this compound rely on well-established organic reactions, primarily condensation, which may be part of a larger, multi-step process.

The most direct and common conventional method for preparing this compound is through a condensation reaction between 2-aminothiazole (B372263) and an acetoacetylating agent. chemicalbook.com This reaction is a form of N-acylation, where the amino group of the thiazole (B1198619) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetyl group. A small molecule, typically an alcohol or water, is eliminated in the process.

Two primary reagents are used for this transformation:

Ethyl acetoacetate (B1235776): When heated with 2-aminothiazole, ethyl acetoacetate undergoes a transamidation reaction. The amino group of the thiazole displaces the ethoxy group of the ester to form the more stable amide bond, yielding this compound and ethanol (B145695) as a byproduct. chemicalbook.comniscpr.res.in

Diketene (B1670635) or its equivalents: Diketene is a highly reactive and efficient acetoacetylating agent. Its reaction with 2-aminothiazole proceeds rapidly to open the lactone ring and form the target amide. A more stable and easier-to-handle precursor for diketene, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, can also be used, which generates the acetylketene intermediate upon heating. rsc.orgchemicalbook.com

The general mechanism involves the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the ester or anhydride (B1165640) carbonyl of the acetoacetylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., ethanol) produces the final this compound product.

In many applications, the synthesis of this compound is one step within a broader synthetic pathway. msu.edulibretexts.org Such sequences can be designed to first construct the necessary precursors or to use the target compound as a building block for more complex molecules.

Synthesis of Precursor (2-Aminothiazole): The 2-aminothiazole starting material is itself commonly synthesized via the Hantzsch thiazole synthesis. beilstein-journals.orgorganic-chemistry.org This classic method involves the condensation of an α-haloketone or its equivalent with a thiourea (B124793). chemicalbook.com For instance, reacting an α-halo derivative of an active methylene (B1212753) ketone with thiourea provides a direct route to the 2-aminothiazole core. beilstein-journals.orgresearchgate.net This can be performed as a one-pot reaction where the ketone is halogenated in situ before condensation. researchgate.net

Use as an Intermediate (Biginelli Reaction): this compound serves as a key intermediate, specifically as the active methylene component, in multicomponent reactions like the Biginelli reaction. rsc.orgresearchgate.net In a typical sequence, this compound is condensed with an aldehyde and a urea (B33335) (or thiourea) in the presence of an acid catalyst. This one-pot reaction leads to the formation of complex, biologically relevant dihydropyrimidine (B8664642) derivatives, demonstrating the utility of this compound as a versatile scaffold in combinatorial chemistry. researchgate.netidexlab.com

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as long reaction times, high temperatures, and the use of hazardous solvents, advanced synthetic strategies have been developed. These focus on improving reaction efficiency, safety, and sustainability.

While the acetoacetylation of amines can often proceed without a catalyst, particularly at elevated temperatures, the use of catalysts can significantly improve reaction rates and yields under milder conditions. google.com Basic catalysts are typically employed to facilitate the reaction.

One effective approach involves using a catalytic amount of a strong base like potassium tert-butoxide for the reaction between an amine and ethyl acetoacetate under solvent-free conditions. researchgate.net Other basic catalysts, such as tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been reported to promote acetoacetylation. google.com However, for amine substrates, the reaction is often feasible without any catalyst, which is an advantage from both an economic and environmental standpoint. niscpr.res.ingoogle.com

| Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Potassium tert-butoxide | Aryl/Heteryl Amine + Ethyl Acetoacetate | Enables solvent-free conditions, improves yield. | researchgate.net |

| 1,4-Diazobicyclo[2.2.2]octane (DABCO) | Amine + Acetoacetylating Agent | General basic catalyst for acetoacetylation. | google.com |

| None (Catalyst-Free) | Hetaryl Amine + Ethyl Acetoacetate | Simplifies procedure, avoids catalyst cost and removal; effective under microwave irradiation. | niscpr.res.inlookchem.com |

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net Several greener protocols have been applied to the synthesis of this compound and related compounds.

Key green strategies include:

Use of Aqueous Media: Performing the reaction in water instead of organic solvents is a significant green improvement. The synthesis of acetoacetamides has been successfully achieved by reacting amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in water, yielding the product in good to excellent yields. rsc.orgrsc.org

Solvent-Free Synthesis: Eliminating the solvent entirely reduces waste and simplifies purification. The reaction of amines with ethyl acetoacetate can be carried out under solvent-free conditions, either with a catalyst like potassium tert-butoxide or by using microwave irradiation. researchgate.netlookchem.com This approach is highly atom-economical and environmentally friendly.

Microwave-Assisted Reactions: As an alternative energy source, microwave heating drastically reduces reaction times from hours to minutes, which lowers energy consumption and often leads to cleaner reactions with fewer byproducts. rsc.orgorganic-chemistry.org

| Green Strategy | Reaction Details | Benefit | Reference |

|---|---|---|---|

| Aqueous Medium | Amine + 2,2,6-trimethyl-4H-1,3-dioxin-4-one in water | Avoids use of volatile organic solvents. | rsc.orgrsc.org |

| Solvent-Free Conditions | Amine + Ethyl acetoacetate (neat) | Minimizes waste, simplifies workup, high atom economy. | researchgate.netlookchem.com |

| Microwave Irradiation | Amine + Ethyl acetoacetate (neat) | Reduces reaction time from hours to minutes, saves energy. | niscpr.res.inresearchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions involving N-heterocycles. rsc.orgnih.gov The synthesis of this compound and its analogues is significantly enhanced by this technology.

The reaction of hetaryl amines, including 2-aminothiazole, with ethyl acetoacetate proceeds efficiently under microwave irradiation. niscpr.res.inlookchem.com This method is typically performed without any solvent or catalyst, making it a clean and simple procedure. The dielectric heating effect of microwaves leads to rapid and uniform heating of the polar reactants, dramatically shortening reaction times from several hours under conventional heating to just a few minutes. niscpr.res.inresearchgate.net This rapid process not only saves energy but also often results in higher purity and better yields of the desired acetoacetamide (B46550).

The following table compares the synthesis of N-aryl/heteryl acetoacetamides using conventional heating versus microwave irradiation, highlighting the significant advantages of the latter.

| Amine Substrate | Method | Time | Yield (%) |

|---|---|---|---|

| p-Toluidine | Conventional | 10 hr | 70 |

| Microwave | 7 min | 85 | |

| p-Chloroaniline | Conventional | 8 hr | 72 |

| Microwave | 6 min | 82 | |

| 2-Aminopyridine | Conventional | 1 hr | 75 |

| Microwave | 3 min | 90 |

Chemical Transformations and Reactivity Studies of N 2 Thiazolylacetoacetamide

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Moiety

The thiazole ring in N-2-Thiazolylacetoacetamide is an aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. makingmolecules.com The general mechanism involves the attack of the pi electrons of the aromatic ring on the electrophile, forming a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org This intermediate is stabilized by resonance but is not aromatic. makingmolecules.com The subsequent loss of a proton from the carbon atom that formed the new bond restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The position at which the electrophile substitutes on the thiazole ring is influenced by the directing effects of the substituents already present on the ring. libretexts.org Electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the electrophile to the meta position. libretexts.org

Common electrophilic aromatic substitution reactions include nitration and halogenation. makingmolecules.com

Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring. It is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO2+), which is the active electrophile. masterorganicchemistry.com

Halogenation: This involves the substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). For bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is often used to activate the bromine molecule, making it a more potent electrophile. makingmolecules.com

The specific outcomes of these reactions on this compound, such as the exact position of substitution on the thiazole ring, would depend on the reaction conditions and the combined electronic effects of the acetoacetamide (B46550) side chain and the sulfur and nitrogen atoms within the thiazole ring itself.

Table 3.1: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Product Type |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted thiazole |

| Bromination | Br₂, FeBr₃ | Br⁺ (activated) | Bromo-substituted thiazole |

Nucleophilic Reactions Involving the Acetoacetamide Functional Group

The acetoacetamide functional group of this compound contains several sites susceptible to nucleophilic attack, primarily the carbonyl carbons of the acetyl and amide groups. Nucleophilic substitution reactions involve the attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group. chemguide.co.uk

Hydrolysis: The amide bond in the acetoacetamide moiety can undergo hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. arkat-usa.org Alkaline hydrolysis, for example, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. arkat-usa.org The rate of hydrolysis can be influenced by steric and electronic factors of the substituents. arkat-usa.org Similarly, the acetyl group can also be susceptible to hydrolysis.

Reactions with Amines: The carbonyl groups of the acetoacetamide can react with amines. For instance, primary amines can react with ketones to form imines. lumenlearning.com The acetoacetamide moiety, possessing a ketone-like carbonyl group, could potentially undergo such reactions. The reaction of amines with alkyl halides is a classic example of nucleophilic substitution (SN2 reaction). libretexts.org While not directly applicable to the acetoacetamide group itself, it illustrates the general principle of amines acting as nucleophiles. masterorganicchemistry.compressbooks.pub

Reactions with Other Nucleophiles: Other nucleophiles, such as the azide (B81097) ion (N3-), which is known to be an excellent nucleophile in SN2 and nucleophilic acyl substitution reactions, could potentially react with the acetoacetamide group under appropriate conditions. masterorganicchemistry.com

Table 3.2: Nucleophilic Reactions of the Acetoacetamide Group

| Reaction Type | Nucleophile | Reactive Site | Potential Product |

| Hydrolysis | OH⁻ or H₃O⁺ | Amide carbonyl, Acetyl carbonyl | Carboxylic acid, Amine, Ketone |

| Reaction with Primary Amine | R-NH₂ | Acetyl carbonyl | Imine |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target different parts of the molecule, including the thiazole ring and the acetoacetamide side chain.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could potentially lead to the formation of a sulfoxide (B87167) or a sulfone. The nitrogen atom could also be a site for oxidation. The oxidation of an anion, Aⁿ⁺, to AO₃⁻ is a known process in inorganic chemistry. doubtnut.com While this is an example from a different context, it highlights the general concept of oxidation states.

Reduction: The carbonyl groups of the acetoacetamide moiety are susceptible to reduction. For example, ketones can be reduced to secondary alcohols, and amides can be reduced to amines, typically using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The thiazole ring itself can also undergo reduction under certain conditions, though this is generally more difficult than the reduction of the side chain functional groups. The reduction of organic azides to primary amines is a common synthetic transformation. masterorganicchemistry.com

Chelation and Complexation Properties of this compound

Chelation is the process of forming two or more coordinate bonds between a polydentate ligand (a molecule with multiple binding sites) and a single central metal ion. wikipedia.org this compound possesses several potential donor atoms, including the nitrogen and sulfur atoms of the thiazole ring and the oxygen and nitrogen atoms of the acetoacetamide group. This makes it a potential chelating agent capable of forming stable complexes with various metal ions. frontiersin.orgrsc.orglibretexts.orgnih.govnih.govmdpi.compjoes.commdpi.com

The formation of metal complexes can significantly alter the chemical and physical properties of both the organic ligand and the metal ion. The stability of these complexes depends on factors such as the nature of the metal ion, the number and type of donor atoms, and the formation of stable chelate rings. wikipedia.org

The coordination of this compound to a metal ion could occur through various modes. For instance, it could act as a bidentate ligand, coordinating through the thiazole nitrogen and one of the carbonyl oxygens, or as a tridentate ligand involving the thiazole nitrogen, a carbonyl oxygen, and the amide nitrogen. The specific coordination mode would depend on the metal ion and the reaction conditions. The study of metal nitrido and dinitrogen complexes reveals the diverse ways nitrogen-containing ligands can bind to metals. wikipedia.orgrsc.orgwikipedia.orglibretexts.orglibretexts.org

Table 3.4: Potential Coordination Modes of this compound

| Potential Donor Atoms | Possible Chelate Ring Size | Example Metal Ions |

| Thiazole N, Acetyl O | 5-membered | Cu(II), Ni(II), Co(II) |

| Thiazole N, Amide O | 6-membered | Cu(II), Ni(II), Co(II) |

| Acetyl O, Amide O | 6-membered | Cu(II), Ni(II), Co(II) |

| Thiazole N, Thiazole S, Carbonyl O | Multiple rings | Various transition metals |

Synthesis and Characterization of N 2 Thiazolylacetoacetamide Derivatives and Analogs

Design Principles for N-2-Thiazolylacetoacetamide Derivatives

The design of novel this compound derivatives is guided by established principles of medicinal chemistry and materials science, aiming to modulate the molecule's properties through strategic structural modifications. A primary consideration is the electronic nature of the thiazole (B1198619) ring, which can be fine-tuned by the introduction of various substituents. analis.com.my The reactivity and basicity of the thiazole moiety are influenced by the electronic effects of groups at the C-2, C-4, and C-5 positions. For instance, attaching electron-donating groups, such as methyl groups, can increase the ring's basicity and nucleophilicity. analis.com.my

Structure-activity relationship (SAR) studies on related thiazole compounds reveal that modifications can significantly impact their biological potential. For example, in certain series of thiazole derivatives, the substitution pattern on a phenyl ring attached to the thiazole core, along with the nature of the group on the thiazole nitrogen, has been shown to be crucial for specific activities. nih.gov The strategic placement of substituents is therefore a key design element for tailoring the molecule for specific applications. nih.gov Future design strategies may involve altering the substituent on the thiazole nitrogen or introducing various functional groups at the 5-position of the thiazole ring to explore new chemical space. nih.gov

Synthetic Approaches to Substituted this compound Analogs

The synthesis of this compound analogs involves a range of chemical transformations that allow for diversification at multiple points on the molecular scaffold. These approaches can be broadly categorized by the region of the molecule being modified.

The most common and versatile method for constructing the thiazole ring itself is the Hantzsch thiazole synthesis. nih.govencyclopedia.pub This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide or a related species like thiourea (B124793). encyclopedia.pub This method allows for the introduction of a wide variety of alkyl and aryl substituents at the C-2, C-4, and C-5 positions of the thiazole ring. encyclopedia.pub

For instance, substituted 2-aminothiazoles, the core of the this compound structure, can be synthesized by reacting substituted thioureas with α-bromoketones. nanobioletters.com This approach provides a direct route to analogs with diverse substitution patterns on the thiazole ring. A model reaction involves condensing 1-(2,4-difluorophenyl)thiourea with 2-bromo-1-(4-methoxyphenyl)ethanone to yield the corresponding substituted 4-phenylthiazol-2-amine derivative. nanobioletters.com Other synthetic strategies include the domino alkylation-cyclization of substituted propargyl bromides with thiourea derivatives to produce 2-aminothiazoles. encyclopedia.pub

Table 1: Examples of Synthesized 4-Substituted-N-arylthiazol-2-amine Derivatives

| Compound ID | Aryl Group at C4 | N-Aryl Group | Yield (%) | Melting Point (°C) |

| 3b | p-tolyl | 4-fluorophenyl | - | - |

| 3d | p-tolyl | 2,4-difluorophenyl | - | - |

| 3m | 4-chlorophenyl | 2,4-difluorophenyl | 94 | 122–124 |

| 3n | 4-chlorophenyl | 4-nitrophenyl | 94 | 235–237 |

Data sourced from a study on the facile synthesis of thiazol-2-amine derivatives. nanobioletters.com The table presents a selection of synthesized compounds, highlighting the versatility of modifying the thiazole ring at positions 2 and 4.

Another approach starts with a versatile building block, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, which can undergo various reactions. mdpi.com Although not a direct modification of this compound, the strategies are relevant. For example, this cyanoacetamide can react with elemental sulfur and phenyl isothiocyanate to furnish a thiazole derivative, demonstrating the construction of the thiazole and the side chain simultaneously. mdpi.com The reactivity of the active methylene (B1212753) group in the acetoacetamide (B46550) or related structures provides a handle for further functionalization, such as through condensation reactions.

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. dspmuranchi.ac.in These systems are created when the core molecule is annulated with another ring. The nomenclature for such systems designates the fused benzene (B151609) ring with "benzo" and indicates the fusion position with a letter in brackets (e.g., benzo[d]thiazole). dspmuranchi.ac.inuoanbar.edu.iq

Advanced Characterization Techniques for Derivatives

The structural confirmation of newly synthesized this compound derivatives relies on a suite of advanced analytical methods. Spectroscopic techniques are paramount for providing detailed information about molecular structure, connectivity, and conformation. ajchem-a.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov High-resolution ¹H-NMR provides precise information on the chemical environment of protons, their relative numbers through integration, and their connectivity through spin-spin splitting patterns. savemyexams.com The "n+1 rule" allows the determination of the number of protons on adjacent carbons, revealing, for example, a triplet for a proton adjacent to a CH₂ group or a quartet for a proton next to a CH₃ group. savemyexams.com ¹³C-NMR complements this by providing information on the carbon skeleton of the molecule. mdpi.com For complex derivatives with significant signal overlap in 1D spectra, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed. nih.gov HSQC correlates proton and carbon signals, providing unambiguous assignments and enhancing spectral resolution. nih.gov

Advanced Mass Spectrometry (MS) provides highly accurate data on the mass and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of a molecule with enough precision to confirm its molecular formula. nanobioletters.com For example, the HRMS data for 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine was reported as an observed m/z of 323.0216 for the [M+H]⁺ ion, consistent with the calculated mass for the formula C₁₅H₉ClF₂N₂S. nanobioletters.com

Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, the structural components of the molecule can be confirmed. nih.govderpharmachemica.com The fragmentation of thiazole derivatives often follows predictable pathways, which depend on the nature and position of substituents, aiding in the structural characterization of isomers. nih.govnih.gov

Table 2: Selected Spectroscopic Data for a Synthesized Thiazole Derivative

| Compound | Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ (ESI-HRMS) | Key IR Peaks (νₘₐₓ/cm⁻¹) |

| 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine | C₁₅H₁₀ClN₃O₂S | 332.0216 | 332.0255 | 3218 (N-H), 1579 (C=C), 1464 (C=N), 1160 (C-S) |

Data sourced from a study on the synthesis of thiazol-2-amine derivatives. nanobioletters.com This table illustrates the use of HRMS and IR spectroscopy in the characterization of a specific this compound analog.

X-ray Crystallography for Structural Confirmation

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and crystal packing, which is essential for confirming the synthesis of a target molecule and understanding its stereochemical properties. By diffracting X-rays through a single crystal of a substance, a unique diffraction pattern is generated, which is then mathematically reconstructed to create a detailed model of the molecular structure. nih.gov

For derivatives and analogs of this compound, X-ray crystallography serves to verify the connectivity of atoms, confirm the expected geometry, and elucidate intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. nih.gov

In a study of the parent compound, N-(Thiazol-2-yl)acetamide, single-crystal X-ray analysis confirmed its structure and provided detailed crystallographic data. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2/c. researchgate.net The crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.govresearchgate.net The asymmetric unit was found to contain two independent molecules. researchgate.net The detailed crystallographic data for N-(Thiazol-2-yl)acetamide are presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆N₂OS |

| Molecular Weight (Mᵣ) | 142.18 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 16.0650 (12) |

| b (Å) | 11.3337 (8) |

| c (Å) | 7.0670 (5) |

| β (°) | 101.908 (10) |

| Volume (V) (ų) | 1259.04 (16) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 173 (2) |

Table 1: Crystallographic Data for N-(Thiazol-2-yl)acetamide. nih.govresearchgate.net

Reaction Mechanism Elucidation for Derivative Formation

The formation of this compound derivatives primarily proceeds through well-established reaction mechanisms, most notably nucleophilic acyl substitution. The specific pathway depends on the chosen starting materials and the desired final structure.

A fundamental and direct method for synthesizing the N-(thiazol-2-yl)acetamide core involves the reaction of 2-aminothiazole (B372263) or its substituted analogs with an appropriate acylating agent, such as acetyl chloride or chloroacetyl chloride. nih.govnih.gov The mechanism for this reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino group on the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine (B128534) or sodium carbonate, is often used to neutralize the hydrochloric acid generated during the reaction. nih.govnih.gov

For the synthesis of more complex derivatives, multi-step reaction sequences are employed. One such pathway involves the initial synthesis of N-acylated thiazoles containing an electrophilic chloroacetyl moiety. nih.govfrontiersin.org This intermediate is typically formed by reacting a 2-amino-4-aryl-thiazole with chloroacetyl chloride in the presence of a base. nih.gov This N-(4-arylthiazol-2-yl)-2-chloroacetamide intermediate can then be used in a subsequent alkylation reaction. For instance, it can be reacted with a nucleophile, such as a chalcone (B49325) derivative containing a thiol group, in a process where the thiol displaces the chlorine atom to form a new thioether linkage, yielding a more complex final product. frontiersin.org

Another elaborated mechanism involves the Hantzsch thiazole synthesis to first construct a substituted 2-aminothiazole ring. This involves the reaction of an α-haloketone (e.g., phenacyl bromides) with a thiourea. nih.govfrontiersin.org The resulting 2-aminothiazole can then be acylated as described above. For example, acetophenone (B1666503) derivatives can be brominated to yield phenacyl bromides, which then react with thiourea to form 2-amino-4-aryl-thiazoles. These intermediates are subsequently acylated with chloroacetyl chloride to produce the key N-acylated thiazole building block. nih.gov

The elucidation of these mechanisms is critical for optimizing reaction conditions, predicting potential byproducts, and designing synthetic routes to novel derivatives with desired structural features.

Advanced Spectroscopic Analysis and Structural Elucidation of N 2 Thiazolylacetoacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For N-2-Thiazolylacetoacetamide, one would expect to observe distinct signals for the thiazole (B1198619) ring protons, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the amide (NH) proton. The presence of keto-enol tautomerism would further complicate the spectrum, likely showing two sets of signals for the enol and keto forms. Without experimental data, a specific chemical shift table cannot be generated.

Carbon-13 NMR (¹³C NMR) Structural Interpretation

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the two carbonyl carbons (ketone and amide), the carbons of the thiazole ring, the methylene carbon, and the methyl carbon. The precise chemical shifts would confirm the electronic environment of each carbon. No published ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the two protons on the thiazole ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule, such as linking the amide proton to the thiazole ring carbons.

No 2D NMR studies for this specific compound are available in the reviewed literature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, key expected vibrational bands would include:

N-H stretching from the secondary amide.

C=O stretching from the amide and ketone groups.

C-N stretching.

C=C and C=N stretching from the thiazole ring.

C-H stretching and bending from the alkyl portions.

While spectra for related compounds exist, providing a general idea of where these peaks might appear, specific, experimentally verified wavenumber data for this compound is unavailable. A detailed data table cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular weight of this compound is 184.21 g/mol . A high-resolution mass spectrum would confirm the elemental formula (C₇H₈N₂O₂S). Electron ionization MS would likely lead to fragmentation, with predictable cleavage points being the amide bond and the bonds adjacent to the carbonyl groups. However, without an experimental mass spectrum, a detailed analysis of the fragmentation pathway and a corresponding data table cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The thiazole ring and the two carbonyl groups in this compound constitute chromophores that would absorb in the UV region. Expected transitions would include n→π* and π→π*. The exact absorption maxima (λ_max) and molar absorptivity values are dependent on the solvent and the specific electronic structure, but no experimental UV-Vis spectrum for this compound has been reported in the searched sources.

Computational Chemistry and Theoretical Investigations of N 2 Thiazolylacetoacetamide

Quantum Chemical Calculations on Molecular Structure and Conformation

No peer-reviewed literature is available that details the use of quantum chemical calculations to investigate the molecular structure and conformation of N-2-Thiazolylacetoacetamide.

There are no specific Density Functional Theory (DFT) studies on this compound to report. Such studies would typically provide valuable information on the optimized geometry, electronic properties, and energetic stability of its various conformers.

Information regarding the application of ab initio methods to determine the electronic structure of this compound is not present in the current body of scientific literature. These methods, known for their high accuracy, could offer a detailed understanding of the molecule's electronic distribution and orbital energies.

Molecular Dynamics Simulations for Conformational Flexibility

There is no research available that has employed molecular dynamics simulations to explore the conformational landscape and flexibility of this compound. These simulations are crucial for understanding how the molecule behaves in a dynamic environment and for identifying its accessible conformations over time.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational studies have been published that predict the spectroscopic parameters of this compound. Theoretical predictions of NMR chemical shifts and vibrational frequencies are powerful tools for interpreting experimental spectra and confirming molecular structures.

Theoretical Insights into Tautomerism of this compound

There is a lack of theoretical investigations into the tautomerism of this compound. Given its chemical structure, which includes both amide and ketone functionalities, the potential for keto-enol and amide-imidol tautomerism exists and warrants computational exploration to determine the relative stabilities of the different tautomeric forms.

Potential As a Chemical Scaffold in Academic Disciplines Excluding Clinical Efficacy

Integration into Heterocyclic Scaffold Libraries for Chemical Biology Studies

The development of diverse chemical libraries is a cornerstone of chemical biology and drug discovery, providing a wide array of molecules for screening against biological targets. The N-2-Thiazolylacetoacetamide scaffold is a valuable building block for the creation of such libraries due to the synthetic accessibility of the thiazole (B1198619) ring and the reactivity of the acetoacetamide (B46550) moiety. nih.govanalis.com.my

One common approach to building these libraries is through multi-component reactions, which allow for the efficient and rapid generation of a large number of derivatives from simple starting materials. nih.gov For instance, variations of the Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, can be adapted to produce a wide range of substituted thiazoles. nih.gov The resulting thiazole derivatives can then be further modified at the acetoacetamide portion, for example, through condensation reactions with various aldehydes or coupling with other molecular fragments. ddtjournal.com

Diversity-oriented synthesis (DOS) is another powerful strategy for creating complex and diverse small-molecule libraries. nih.gov Starting from a common scaffold like this compound, a series of reactions can be employed to introduce stereochemical and structural diversity, leading to a collection of compounds that explore a broad region of chemical space. nih.govmdpi.com These libraries are invaluable tools for identifying novel probes to study biological processes and for discovering starting points for new therapeutic agents. universiteitleiden.nl

Table 1: Synthetic Strategies for Thiazole-Based Library Generation

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Hantzsch Thiazole Synthesis | Condensation of α-halocarbonyl compounds with a thioamide. nih.gov | A fundamental and widely used method for forming the thiazole ring. |

| Multi-component Reactions | A reaction where multiple starting materials react to form a single product in one pot. nih.gov | High efficiency, atom economy, and rapid generation of molecular diversity. |

| Diversity-Oriented Synthesis (DOS) | A synthetic strategy that aims to create a collection of structurally diverse molecules from a common starting material. nih.gov | Explores a wide range of chemical space and generates novel molecular architectures. |

| Solid-Phase Synthesis | A method where molecules are built up on a solid support, allowing for easy purification. | Amenable to automation and high-throughput synthesis of compound libraries. |

In Vitro Biological Investigation Methodologies for Related Scaffolds

Once a library of this compound derivatives has been synthesized, a variety of in vitro assays can be employed to investigate their biological activities and mechanisms of action. These assays are designed to assess the interaction of the compounds with specific molecular targets or cellular pathways.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. frontiersin.org Assays to measure the inhibition of specific enzymes by thiazole derivatives are crucial for understanding their biological effects. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product or the depletion of a substrate.

Commonly used methods include spectrophotometric assays, where the product of the reaction is colored or fluorescent, allowing for easy quantification. acs.org For example, in the case of kinases, the transfer of a phosphate (B84403) group can be detected using radiolabeled ATP or through the use of specific antibodies that recognize the phosphorylated substrate. nih.gov For enzymes like cyclooxygenases (COX), commercially available kits can be used to measure the peroxidase activity of the enzyme. acs.org

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are essential for identifying compounds that can modulate the activity of receptors involved in various physiological processes. A common method is the competitive binding assay, where a radiolabeled or fluorescently tagged ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the test compound. acs.org The ability of the test compound to displace the labeled ligand is measured, and from this, its binding affinity (often expressed as the inhibitory constant, Ki) can be determined.

More advanced techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) can also be used to study ligand binding in live cells, providing a more physiologically relevant assessment of receptor engagement. acs.org

Cell-based assays provide a more complex biological system to study the effects of compounds on cellular processes. These assays can be used to investigate the mechanism of action of thiazole derivatives without directly measuring their therapeutic efficacy.

MTT Assay: This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells. nih.gov While often used to screen for cytotoxic compounds, it can also provide initial insights into a compound's effect on cell proliferation. frontiersin.orgmdpi.com

Flow Cytometry: This technique can be used to analyze various cellular parameters, including cell cycle progression and apoptosis. bohrium.comacs.org By staining cells with specific fluorescent dyes, researchers can determine if a compound induces cell cycle arrest at a particular phase or triggers programmed cell death. acs.org

Western Blotting: This method is used to detect and quantify specific proteins in a cell lysate. It can be employed to investigate the effect of a compound on the expression levels of key proteins involved in a particular signaling pathway.

Microscopy-based Assays: Techniques like immunofluorescence microscopy can be used to visualize the subcellular localization of proteins or to observe changes in cellular morphology in response to treatment with a compound. nih.gov For example, staining for fascin (B1174746) and F-actin can reveal disruptions in the actin cytoskeleton, suggesting a potential anti-migration mechanism. nih.gov

Structure-Activity Relationship (SAR) Exploration for Scaffold Optimization (Theoretical and Chemical Modifications)

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comslideshare.net For the this compound scaffold, SAR exploration involves systematically modifying different parts of the molecule and assessing the impact of these changes on its biological properties.

Theoretical Approaches: Computational methods play a significant role in modern SAR studies. Molecular docking, for example, can be used to predict the binding mode of a series of thiazole derivatives to a target protein. jscimedcentral.comnih.gov This information can help rationalize observed SAR trends and guide the design of new compounds with improved binding affinity. nih.gov Density Functional Theory (DFT) studies can provide insights into the electronic properties of the molecules, such as their frontier molecular orbitals (FMOs) and electrostatic potential, which can influence their interactions with biological targets. semanticscholar.orgarabjchem.org

Chemical Modifications: The this compound scaffold offers several positions for chemical modification to explore SAR.

Substitution on the Thiazole Ring: Introducing different substituents at various positions of the thiazole ring can significantly impact activity. For example, modifying the group at the 4-position of the thiazole has been shown to influence the biological profile of related compounds. nih.gov

Modification of the Acetoacetamide Side Chain: The amide and ketone functionalities of the acetoacetamide group can be modified. For instance, replacing the amide with different amines or creating derivatives of the ketone can lead to compounds with altered properties. nih.gov

Hybridization with Other Scaffolds: The thiazole core can be linked to other heterocyclic systems to create hybrid molecules with potentially novel activities. arabjchem.org This strategy aims to combine the favorable properties of different pharmacophores into a single molecule. arabjchem.org

The insights gained from these SAR studies are invaluable for optimizing the lead compounds, improving their potency and selectivity, and fine-tuning their physicochemical properties. ddtjournal.comnih.gov

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiazole |

| Thioamide |

| α-haloketone |

| Aldehyde |

| Fascin |

| F-actin |

| ATP |

| Cyclooxygenase (COX) |

| Cefiderocol |

| Fetroja® |

| Norfloxacin |

| Vancomycin |

| Erlotinib |

| Ciprofloxacin |

| Staurosporine |

| Cisplatin |

| Pioglitazone |

| Rosiglitazone |

Green Chemistry Approaches in N 2 Thiazolylacetoacetamide Research

Solvent-Free Synthesis and Reactions of N-2-Thiazolylacetoacetamide

A primary goal in green chemistry is the reduction or elimination of volatile organic compounds (VOCs), which are often used as solvents in chemical reactions. researchgate.net These solvents contribute to air pollution, pose health risks, and complicate waste management. ewadirect.com Consequently, solvent-free synthesis has emerged as a highly attractive alternative.

Research into the synthesis of thiazole-containing compounds, the core structure of this compound, has demonstrated the viability of solvent-free approaches. One notable example is the Hantzsch thiazole (B1198619) synthesis, which can be performed under neat (solvent-free) conditions. organic-chemistry.org This method involves heating the reactants, such as a 2-bromoacetophenone (B140003) derivative and a thiourea (B124793), until one melts, initiating a rapid, often instantaneous, reaction to form the 2-aminothiazole (B372263) ring system. organic-chemistry.org This approach not only avoids the use of toxic solvents but can also lead to higher yields and simpler product purification. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) is another powerful technique for conducting solvent-free reactions. Microwave energy can efficiently heat reaction mixtures, leading to dramatic rate enhancements and shorter reaction times compared to conventional heating. academie-sciences.fr For instance, the synthesis of alkylthiazolium-based ionic liquids, which can act as catalysts, has been successfully achieved under solvent-free microwave conditions, highlighting the potential of this technology for creating related thiazole compounds. organic-chemistry.org Such methods could be adapted for the final step in the synthesis of this compound, such as the acetoacetylation of 2-aminothiazole.

Table 9.1.1: Comparison of Solvent-Based vs. Solvent-Free Synthesis

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis (e.g., Neat, Microwave-Assisted) |

|---|---|---|

| Solvent Use | High (often 50-90% of reaction mass) ewadirect.com | None or minimal |

| Reaction Time | Often hours to days | Can be reduced to seconds or minutes organic-chemistry.orgorganic-chemistry.org |

| Energy Consumption | High, due to prolonged heating/refluxing | Often lower due to rapid, direct heating academie-sciences.fr |

| Work-up/Purification | Often requires extraction and solvent removal | Simpler, may only require washing or direct crystallization organic-chemistry.org |

| Waste Generation | Significant solvent and processing waste | Minimal, aligning with waste prevention principles researchgate.net |

| Safety Hazards | Flammability, toxicity, and volatility of solvents ewadirect.com | Reduced risks associated with solvent handling |

Use of Sustainable Solvents (e.g., Deep Eutectic Solvents, Supercritical Fluids)

When a solvent is necessary, green chemistry encourages the use of sustainable alternatives to traditional petrochemical-based solvents. numberanalytics.comresearchgate.net These "green solvents" are chosen for their low toxicity, biodegradability, renewable sourcing, and reduced environmental impact. gaspublishers.com

Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing two or more solid compounds, such as a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), to create a eutectic mixture with a melting point much lower than its individual components. numberanalytics.comgaspublishers.com DESs are attractive due to their low volatility, non-flammability, biodegradability, and the potential for tunability of their solvent properties. gaspublishers.com They could be explored as media for the synthesis of this compound, potentially enhancing reaction rates and selectivity.

Supercritical Fluids , most notably supercritical carbon dioxide (scCO₂), represent another important class of green solvents. ewadirect.comnumberanalytics.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and inexpensive. Its solvent properties can be finely tuned by adjusting temperature and pressure, and it can be easily removed from the product by simple depressurization, leaving no residue. numberanalytics.com This makes it an ideal medium for both reactions and extractions in the synthesis of fine chemicals.

Bio-based solvents are derived from renewable biomass sources like plants or agricultural waste. numberanalytics.commdpi.com Examples include glycerol (B35011) (a byproduct of biodiesel production), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and Cyrene™, which is derived from cellulose. gaspublishers.commdpi.com These solvents are often biodegradable and have a much better safety and environmental profile than their petrochemical counterparts like DMF or NMP, which are facing increasing regulatory scrutiny. mdpi.com

Table 9.2.1: Overview of Sustainable Solvents

| Solvent Type | Examples | Key Advantages | Potential Application in this compound Research |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline chloride/Urea (B33335) | Low volatility, biodegradable, tunable | As a reaction medium for the condensation or acetoacetylation steps. |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, easily removed, tunable solvating power | As a medium for synthesis or for purification/extraction of the final product. numberanalytics.com |

| Bio-based Solvents | Glycerol, 2-MeTHF, Cyrene™ | Renewable source, biodegradable, lower toxicity numberanalytics.commdpi.com | Replacement for conventional polar aprotic solvents like DMF or DMAc in synthesis. mdpi.com |

| Water | H₂O | Non-toxic, non-flammable, inexpensive | Ideal for reactions where reactants have sufficient water solubility. researchgate.net |

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgkccollege.ac.in A reaction with high atom economy maximizes the use of raw materials and minimizes the generation of waste byproducts. ibchem.com

The formula for calculating atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 ibchem.comlibretexts.org

In the synthesis of this compound, the choice of reagents can drastically affect the atom economy. A hypothetical high-economy route could involve the direct reaction of 2-aminothiazole with diketene (B1670635).

Reaction A (High Atom Economy): 2-Aminothiazole + Diketene → this compound

In this addition reaction, all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This is the ideal scenario in green chemistry.

In contrast, a more traditional laboratory synthesis might involve the reaction of 2-aminothiazole with ethyl acetoacetate (B1235776), which generates ethanol (B145695) as a byproduct.

Reaction B (Lower Atom Economy): 2-Aminothiazole + Ethyl Acetoacetate → this compound + Ethanol

Here, the atoms that form the ethanol byproduct are considered waste, leading to a lower atom economy.

Table 9.3.1: Atom Economy Calculation for a Hypothetical Synthesis

| Reaction Pathway | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| A: Addition Reaction | 2-Aminothiazole (100.15 g/mol ) + Diketene (84.07 g/mol ) | This compound (184.22 g/mol ) | None | 100% |

| B: Condensation Reaction | 2-Aminothiazole (100.15 g/mol ) + Ethyl Acetoacetate (130.14 g/mol ) | this compound (184.22 g/mol ) | Ethanol (46.07 g/mol ) | 79.9% |

Calculation for Reaction B: [184.22 / (100.15 + 130.14)] x 100 = 79.9%

This comparison clearly demonstrates that designing a synthetic route to maximize atom economy is a crucial step in reducing waste at the source. numberanalytics.com

Catalysis for Reduced Energy Consumption and Waste Generation

Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. Their use is a cornerstone of green chemistry because they allow reactions to be run under milder conditions (lower temperature and pressure), thereby reducing energy consumption. acs.orgrsc.org Furthermore, catalytic reactions are often more selective, leading to fewer byproducts and less waste compared to stoichiometric reactions. kccollege.ac.innumberanalytics.com

In the context of this compound research, several catalytic strategies could be employed:

Biocatalysis: Enzymes are highly specific, efficient, and biodegradable catalysts that operate in mild, often aqueous, conditions. acs.org For example, a lipase (B570770) could potentially be used to catalyze the acetoacetylation step, avoiding the need for harsh chemical reagents. The use of enzymes can also eliminate the need for protecting groups, further simplifying synthetic pathways and reducing waste. acs.org

Heterogeneous Catalysis: Using a solid catalyst (heterogeneous) that is in a different phase from the reactants simplifies the process of separating the catalyst from the reaction mixture. This allows the catalyst to be easily recovered and reused, which is both economically and environmentally beneficial. kccollege.ac.in

Photocatalysis: This approach uses light to activate a catalyst, enabling reactions to proceed at ambient temperature. nih.gov This can significantly reduce the energy input required for a synthesis. Research is ongoing into photocatalytic systems for various organic transformations that could be applicable to the synthesis of heterocyclic compounds.

Table 9.4.1: Potential Catalytic Approaches in this compound Synthesis

| Catalysis Type | Example Catalyst | Key Benefits |

|---|---|---|

| Biocatalysis | Lipases, Amylases | High selectivity, mild conditions (aqueous, room temp.), biodegradable. acs.org |

| Heterogeneous Acid Catalysis | Zeolites, Sulfonated Resins | Easy to separate and reuse, reduces corrosive liquid acid waste. |

| Photocatalysis | Titanium Dioxide (TiO₂), Ru-based complexes | Uses light energy instead of heat, operates at ambient temperature. nih.govmdpi.com |

| Organocatalysis | Thiazolium salts | Metal-free, often low toxicity, can be designed for specific reactions. organic-chemistry.org |

By replacing stoichiometric reagents with catalytic alternatives, chemical processes can become more efficient, less energy-intensive, and generate significantly less waste. acs.org

Photochemical and Electrochemical Investigations of N 2 Thiazolylacetoacetamide

Photochemical Reactivity of N-2-Thiazolylacetoacetamide

The study of how a molecule responds to light is fundamental to understanding its stability and potential applications in photochemistry. For this compound, specific experimental data on its photochemical reactivity is not currently available.

Detailed studies are required to identify the structural changes that this compound might undergo upon exposure to different wavelengths of light. This would involve irradiating the compound and analyzing the products to determine if any photoisomerization, cyclization, fragmentation, or other rearrangement reactions occur. The quantum yield of such transformations would also need to be quantified to assess the efficiency of these photochemical processes.

The initial events following light absorption are critical in determining the photochemical fate of a molecule. Research into the excited state dynamics of this compound would involve techniques like transient absorption spectroscopy to measure the lifetimes of its singlet and triplet excited states. Understanding the rates of processes such as intersystem crossing and internal conversion is essential for predicting its behavior in light-driven applications.

Electrochemical Behavior of this compound

The electrochemical properties of a compound reveal how it behaves in oxidation-reduction reactions, which is vital for its use in electronic devices, sensors, and electrosynthesis. As with its photochemical properties, specific data on the electrochemistry of this compound is not presently documented in the literature.

Determining the redox potentials of this compound would provide fundamental information about the energy levels of its molecular orbitals and its propensity to gain or lose electrons. This would typically be achieved using cyclic voltammetry to identify the potentials at which oxidation and reduction peaks occur. Further investigation would be needed to elucidate the specific electrochemical pathways and the stability of the resulting radical ions or other intermediates.

In-depth voltammetric studies under various conditions (e.g., different solvents, pH levels, and scan rates) would be necessary to understand the mechanism of the electron transfer processes. Controlled potential coulometry could then be employed to determine the number of electrons involved in the redox reactions and to potentially generate and isolate the products of electrolysis for further characterization.

Structure Activity Relationship Sar Investigations of N 2 Thiazolylacetoacetamide and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structures of a set of compounds and their biological activities. These models are expressed in the form of an equation: Activity = f (physicochemical properties and/or structural properties) + error. The goal is to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for N-2-Thiazolylacetoacetamide analogs typically involves several steps. First, a dataset of structurally related compounds with their measured biological activities (e.g., IC₅₀ values) is collected. For each compound, a wide range of numerical values known as molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. Examples of descriptors include the partition coefficient (cLogP), molar volume, electronegativity, and surface area contributions.

Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that best correlates the descriptors with biological activity. A robust QSAR model is characterized by high statistical quality, indicated by parameters like the correlation coefficient (R²). An R² value greater than 0.8 is generally considered good, signifying that the model explains a large percentage of the variance in the observed biological activity. For instance, a QSAR study on antitubercular thiazolidine-4-one derivatives yielded a predictive model with an R² of 0.9092. This model revealed that high polarizability, electronegativity, and the presence of halogen atoms positively correlated with activity.

For a hypothetical series of this compound analogs, a QSAR study might reveal the following relationships:

| Analog | Substitution (R) | Descriptor 1 (e.g., MLFER_S - Polarizability) | Descriptor 2 (e.g., GATSe2 - Electronegativity) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| 1 | -H | 0.45 | 1.21 | 5.8 |

| 2 | -Cl | 0.62 | 1.35 | 6.5 |

| 3 | -OCH₃ | 0.51 | 1.25 | 6.1 |

| 4 | -NO₂ | 0.75 | 1.48 | 7.2 |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. A pharmacophore model can be generated from a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

Once developed, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new compounds that match the required spatial arrangement of features. For example, a ligand-based pharmacophore model for HSP90 C-terminal inhibitors was successfully used to discover novel anticancer agents. Similarly, in a study targeting EGFR and VEGFR2, two separate pharmacophore models were used sequentially to screen the ZINC database, resulting in the identification of potential dual inhibitors.

For this compound, a pharmacophore model would likely highlight:

An aromatic ring feature corresponding to the thiazole (B1198619) ring.

A hydrogen bond acceptor on the carbonyl oxygen of the acetamide (B32628) group.

A hydrogen bond donor on the amide nitrogen.

A potential hydrophobic or hydrogen bond acceptor feature associated with the sulfur atom in the thiazole ring.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | Thiazole |

Future Research Directions and Emerging Perspectives for N 2 Thiazolylacetoacetamide

Integration with Advanced Materials Science Research

The inherent structural features of the thiazole (B1198619) ring—a sulfur and a nitrogen atom within a five-membered aromatic system—provide a unique electronic and coordination environment. analis.com.mymdpi.com This makes N-2-Thiazolylacetoacetamide a candidate for integration into advanced materials, an area of burgeoning research interest.

Future investigations could focus on leveraging the compound as a building block for novel polymers and coordination complexes. The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen and nitrogen atoms of the acetoacetamide (B46550) side chain, offer multiple potential coordination sites for metal ions. mdpi.com This could lead to the development of new metal-organic frameworks (MOFs) or functional polymers with tailored electronic, optical, or catalytic properties.

For instance, the incorporation of this compound into polymer backbones could enhance thermal stability or introduce specific functionalities. Research into thiazole-containing polymers has highlighted their potential in creating materials with significant biological or electronic applications. kuey.net Exploring the use of this compound as a ligand for photosensitive dyes in dye-sensitized solar cells (DSSCs) or as a component in organic light-emitting diodes (OLEDs) represents another promising avenue.

Table 1: Potential Applications of this compound in Materials Science

| Potential Application Area | Hypothetical Role of this compound | Key Structural Features |

| Metal-Organic Frameworks (MOFs) | Organic linker or ligand | Thiazole ring N/S atoms, Acetoacetamide O/N atoms |

| Conductive Polymers | Monomeric unit | Aromatic thiazole ring |

| Organic Electronics (OLEDs, DSSCs) | Component in photosensitive dyes or charge-transport layers | Conjugated system, Coordination sites |

| Anticorrosive Coatings | Corrosion inhibitor additive | Heteroatoms for surface adsorption |

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a classic method. nih.gov However, the pursuit of more efficient, sustainable, and versatile synthetic routes is a constant driver of chemical research. analis.com.myrsc.org Future work on this compound will likely involve the development of novel synthetic strategies that offer higher yields, greater purity, and milder reaction conditions. astate.edu

One emerging area is the use of green chemistry principles, such as employing aqueous media or using catalysts like β-cyclodextrin to facilitate reactions in a more environmentally friendly manner. rsc.org Microwave-assisted synthesis and one-pot multicomponent reactions are other modern techniques that could be applied to streamline the production of this compound and its analogues. analis.com.mynih.gov For example, a one-pot reaction combining a secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) has been shown to be an effective chemoenzymatic method for creating thiazole derivatives. analis.com.my

Furthermore, polymer-supported synthesis offers a pathway to creating libraries of related compounds by simplifying purification and isolation procedures. rsc.orgrsc.org This approach could be instrumental in generating a diverse set of this compound derivatives for structure-activity relationship (SAR) studies. researchgate.net Research into modifying the acetoacetamide side chain or substituting various groups onto the thiazole ring could be systematically explored using these advanced methods. nih.govmdpi.com

Development of Advanced Computational Models for Prediction and Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. rsc.orgresearchgate.net For this compound, the development of advanced computational models can offer profound insights into its potential applications.

Molecular docking simulations can be employed to predict the binding affinity of this compound with various biological targets, such as enzymes or protein receptors. rsc.orgmdpi.com This in silico screening is a cost-effective first step in identifying potential therapeutic uses. mdpi.com For example, recent studies on other thiazole derivatives have used molecular docking to identify potential inhibitors for enzymes like lanosterol (B1674476) 14α-demethylase, a key target in antifungal therapy. researchgate.net

Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of this compound analogues to correlate structural features with observed biological activity or material properties, enabling the rational design of more potent or effective compounds. bohrium.com

Table 2: Application of Computational Models in this compound Research

| Computational Method | Objective | Predicted Outcomes |

| Molecular Docking | Identify potential biological targets | Binding affinity, Interaction modes rsc.orgmdpi.com |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity | HOMO-LUMO gap, Electron density distribution, Spectroscopic properties researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study conformational changes and stability | Stability of ligand-protein complexes, Conformational preferences researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate structure with function | Predictive models for biological activity or material properties bohrium.com |

Interdisciplinary Research with Other Scientific Domains